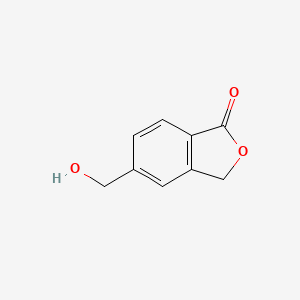

5-(Hydroxymethyl)isobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJCYBIILYHUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CO)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498659 | |

| Record name | 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65006-89-5 | |

| Record name | 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies

Isolation from Fungal Species

Fungi, particularly endophytic and marine-derived species, are prolific producers of isobenzofuranone derivatives. nih.gov These microorganisms synthesize a wide array of secondary metabolites, including 5-(Hydroxymethyl)isobenzofuran-1(3H)-one and related structures, as part of their metabolic processes.

Extraction and Purification Techniques from Endophytic Fungi

The isolation of isobenzofuranones from fungal cultures is a multi-step process that begins with large-scale fermentation, followed by extraction and chromatographic purification. The initial step typically involves growing the selected fungal strain, such as species from the genera Penicillium, Cephalosporium, or Leptosphaeria, on a suitable culture medium like Potato Dextrose Broth (PDB) or solid rice medium. nih.govmdpi.com

After an incubation period, which can range from several days to weeks, the fungal biomass and the culture broth are separated. The target compounds are then extracted from both the mycelia and the liquid medium. A common method involves solvent extraction using ethyl acetate (B1210297) (EtOAc), a solvent of intermediate polarity effective at dissolving a broad range of organic compounds. nih.govresearchgate.net The crude extract obtained after evaporating the solvent is then subjected to a series of chromatographic techniques for purification.

Bioassay-guided fractionation is often employed to target specific bioactive compounds. nih.gov This process involves repeated steps of separation and biological testing to isolate the active constituents. Common purification techniques include:

Column Chromatography (CC): Typically using silica (B1680970) gel or Sephadex LH-20 as the stationary phase, with a gradient of solvents like hexane, chloroform, ethyl acetate, and methanol (B129727) to separate fractions based on polarity.

Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (PTLC): Used for monitoring the separation process and for small-scale purification.

High-Performance Liquid Chromatography (HPLC): Often the final step to obtain highly pure compounds, using columns such as C18 with solvent systems like methanol-water or acetonitrile-water.

The following table summarizes the isolation of isobenzofuranone derivatives from various endophytic fungi as reported in scientific literature.

| Fungal Species | Culture Medium | Extraction Solvent | Purification Methods | Isolated Compound Type | Ref |

| Cephalosporium sp. AL031 | Rice, wheat bran, cornmeal, sugar cane bagasse | Ethyl Acetate (EtOAc) | Silica gel CC, Sephadex LH-20 CC, RP-C18 CC, preparative TLC | Isobenzofuranone Derivative | researchgate.net |

| Penicillium sp. HDN13-494 | Potato Dextrose Broth (PDB) in seawater | Ethyl Acetate (EtOAc) | Silica gel CC, ODS CC, Sephadex LH-20 CC, preparative HPLC | Sesquiterpenoid Isobenzofurans | nih.gov |

| Leptosphaeria sp. SCSIO 41005 | Solid Rice Medium with sea salt | Ethyl Acetate (EtOAc) | Silica gel CC, Sephadex LH-20 CC, preparative TLC, HPLC | Isobenzofuranones | mdpi.com |

| Penicillium sp. (ZH58) | Not specified | Not specified | Spectroscopic data analysis | Isobenzofuranone | rjptonline.org |

Characterization of Fungal Metabolites

Once a pure compound is isolated, its chemical structure must be elucidated. This is accomplished through a combination of spectroscopic techniques. The primary methods used for the characterization of isobenzofuranones like this compound include:

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.

¹H-NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C-NMR (Carbon NMR): Shows the number and types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).

2D-NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. nih.govmdpi.com

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry. mdpi.com

Optical Rotation and Electronic Circular Dichroism (ECD): These methods are used to determine the absolute configuration of chiral molecules by comparing experimental data with computational calculations. mdpi.com

For example, the structure of novel isobenzofuranones isolated from Leptosphaeria sp. was determined through extensive 1D and 2D NMR analyses, HRESIMS, and ultimately confirmed by single-crystal X-ray diffraction. mdpi.com

Isolation from Plant Sources

While fungi are a major source, isobenzofuranone structures have also been identified in higher plants. However, the presence of this compound specifically in the requested plant species is not well-documented in available scientific literature.

Extraction and Purification Protocols from Medicinal Plants (e.g., Phlomis betonicoides, Ficus Elastica, Litsea cubeba)

General extraction protocols for phytochemicals from these plants involve drying and grinding the plant material (leaves, bark, or roots) followed by extraction with solvents of varying polarities, such as methanol, ethanol, or ethyl acetate. Purification follows similar chromatographic principles as described for fungal metabolites.

However, specific searches for the isolation of this compound from Phlomis betonicoides, Ficus elastica, or Litsea cubeba did not yield reports of its presence. A study on Ficus elastica did identify a related, more complex compound, 4,7-Methanoisobenzofuran-1(3H)-one, 3a,4,7,7a-tetrahydro-3-hydroxy-, indicating that the plant family may produce related structural skeletons. phcogj.com

Taxonomic and Phytochemical Classification

A review of the phytochemical profiles of these plants reveals the major classes of compounds they are known for, though isobenzofuranones are not among the principal constituents reported.

| Plant Species | Family | Major Phytochemical Classes Reported | Presence of this compound | Ref |

| Phlomis betonicoides | Lamiaceae | Iridoids, Flavonoids, Phenylpropanoid Glycosides | Not reported in available literature | researchgate.netnih.govnih.gov |

| Ficus elastica | Moraceae | Triterpenes, Flavonoids, Phenols, Alkaloids, Polyprenols | Not reported; a related methanoisobenzofuranone was detected | rjptonline.orgphcogj.comcore.ac.uknih.gov |

| Litsea cubeba | Lauraceae | Essential Oils (Citral, Limonene), Alkaloids, Flavonoids, Terpenoids | Not reported in available literature | plantsjournal.comchemrj.orgmdpi.comscirp.org |

Biosynthetic Pathways and Precursor Analysis

Isobenzofuranones are classified as polyketides, a large family of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). youtube.comrsc.org The biosynthesis of the isobenzofuranone core involves the sequential condensation of simple carboxylic acid units.

The general pathway begins with a "starter unit," commonly acetyl-CoA, which is extended by several "extender units," most frequently malonyl-CoA. youtube.com This assembly line-like process, catalyzed by the PKS enzyme complex, builds a linear poly-β-keto chain. This chain then undergoes a series of modifications, including cyclization and aromatization reactions, to form the characteristic bicyclic isobenzofuranone ring system.

A plausible biosynthetic pathway for isobenzofuranones has been proposed based on metabolites isolated from the fungus Leptosphaeria sp. SCSIO 41005. mdpi.com The pathway is believed to start with a polyketide precursor that undergoes cyclization to form an aromatic ring. Subsequent enzymatic modifications, such as reduction, methylation, and oxidation, lead to the various isobenzofuranone derivatives. mdpi.com The hydroxymethyl group at the C-5 position is likely introduced through the action of an oxygenase enzyme on a methyl group precursor at that position on the aromatic ring. The diversity of these compounds arises from the varying starter and extender units used, the number of condensation cycles, and the array of tailoring enzymes that modify the polyketide scaffold. nih.gov

Classical Synthetic Approaches to the Isobenzofuranone Core

Traditional methods for synthesizing the isobenzofuranone scaffold, the central structure of this compound, have historically relied on well-established organic reactions such as condensation and cyclization.

Condensation Reactions

Condensation reactions involve the joining of two molecules to form a larger one, typically with the elimination of a small molecule like water libretexts.orglibretexts.org. In the context of isobenzofuranone synthesis, these reactions are crucial for assembling the necessary precursors that will ultimately form the bicyclic ring system. A common strategy involves the reaction of a suitably substituted benzene (B151609) derivative with a compound containing a reactive carbonyl group. For instance, the condensation of an arylglyoxal with a phenol (B47542) can be a pathway to substituted benzofurans researchgate.net.

One illustrative approach is the Knoevenagel condensation, which can be performed under solvent-free conditions using clay catalysts and microwave irradiation mdpi.com. While this example leads to aurones, the underlying principle of condensing a ketone (like benzofuran-3(2H)-one) with a dicarbonyl compound demonstrates a classical method for forming key carbon-carbon bonds necessary for building complex heterocyclic systems mdpi.com. Another example is the Henry-type condensation of nitroalkanes, which is used to prepare nitroalkenes that can serve as precursors for benzofuranone synthesis oregonstate.edu.

These classical condensation reactions, while effective, often require specific functional groups on the starting materials to facilitate the desired bond formation.

| Reaction Type | Key Reactants | Conditions | Relevance to Isobenzofuranone Core |

| Knoevenagel Condensation | Benzofuran-3(2H)-one, α,β-dicarbonyl compounds | Clay catalyst, Microwave irradiation, Solvent-free | Forms C-C bonds for building fused ring systems mdpi.com. |

| Henry-type Condensation | Nitroalkanes, Aldehydes | Standard conditions | Prepares nitroalkene intermediates for subsequent cyclization into benzofuranones oregonstate.edu. |

| Aldol Condensation | Arylglyoxals, Phenols/Enols | Varies | Constructs substituted benzofuran (B130515) rings researchgate.net. |

Cyclization Reactions (e.g., Lactonization)

Cyclization, and specifically lactonization, is a fundamental step in the formation of the isobenzofuranone core. Lactonization is an intramolecular esterification that forms a cyclic ester, or lactone. For isobenzofuran-1(3H)-ones, this involves the cyclization of an ortho-substituted benzoic acid derivative, where one substituent is a carboxylic acid and the other is a group that can be converted into a hydroxymethyl or equivalent group which then forms the ester linkage.

The most direct route to the benzofuran-2(3H)-one ring system is the lactonization of (ortho-hydroxy)aryl acetic acids nih.gov. This transformation can be promoted by reagents like trichlorophosphate or a catalytic amount of p-toluenesulfonic acid nih.gov. A significant advancement in this area is the palladium-catalyzed β-C(sp3)–H lactonization of aliphatic acids, which can create highly reactive β-lactone intermediates. These intermediates are versatile and can be used to introduce various functional groups nih.gov. Copper-catalyzed γ-lactonization of free aliphatic acids using an oxidant like Selectfluor also provides a pathway to a wide range of lactones organic-chemistry.org.

These cyclization strategies are central to forming the five-membered lactone ring that defines the isobenzofuranone structure.

| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Feature |

| Acid-Catalyzed Lactonization | (ortho-hydroxy)aryl acetic acids | p-Toluenesulfonic acid | Direct intramolecular cyclization to form the lactone ring nih.gov. |

| Palladium-Catalyzed β-C(sp3)–H Lactonization | Aliphatic acids | Palladium catalyst, Oxidant (TBHP) | Forms highly reactive β-lactone intermediates, allowing for diverse functionalization nih.gov. |

| Copper-Catalyzed γ-C(sp3)–H Lactonization | Aliphatic acids | Copper catalyst, Selectfluor | Compatible with a wide range of C-H bonds, producing structurally diverse lactones organic-chemistry.org. |

Modern and Green Chemistry Syntheses

Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. These include one-pot reactions, advanced catalytic systems, and alternative energy sources like microwaves to streamline the synthesis of isobenzofuranones.

One-Pot Reaction Strategies

One-pot syntheses combine multiple reaction steps into a single procedure without isolating intermediates, which saves time, resources, and reduces waste. Several one-pot methods have been developed for synthesizing isobenzofuranone derivatives and related structures .

A notable example is the one-pot synthesis of spiro-isobenzofuran compounds through a sequential condensation/oxidation reaction of ninhydrin (B49086) with aminonaphthoquinones nih.gov. This approach carries out the condensation in acetic acid, followed by an oxidation step in the same pot nih.gov. Another efficient one-pot procedure involves a cascade Michael addition/lactonization process to create 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones nih.gov. This method uses an alkali promoter to facilitate both the initial carbon-carbon bond formation and the subsequent ring-closing lactonization nih.gov. Furthermore, the synthesis of 5-(hydroxymethyl)furfural (HMF), a related platform chemical, can be achieved via a one-pot dehydration of C6-sugars using heterogeneous catalysis, demonstrating the power of this approach in green chemistry .

| One-Pot Strategy | Reaction Sequence | Starting Materials | Key Advantage |

| Sequential Condensation/Oxidation | Condensation followed by oxidative cleavage | Ninhydrin, Aminonaphthoquinones | Avoids isolation of intermediates, improving efficiency nih.gov. |

| Cascade Michael Addition/Lactonization | Michael addition followed by intramolecular cyclization | N-substituted (ortho-hydroxy)aryl glycine esters, α,β-unsaturated carbonyls | Efficient construction of substituted benzofuranones in a single step nih.gov. |

| One-Pot Dehydration | Dehydration of sugars | Fructose, Glucose | Sustainable synthesis of platform chemicals from renewable resources . |

Catalytic Approaches (e.g., Palladium-Catalyzed Cyclizations)

Catalysis, particularly using transition metals like palladium, offers powerful tools for constructing complex molecules with high efficiency and selectivity. Palladium-catalyzed reactions are especially prominent in the synthesis of benzofuran and isobenzofuranone frameworks.

Palladium(II)-mediated oxidative cyclization has emerged as a promising method for assembling these scaffolds nih.gov. This approach can involve the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters to form benzofuran-fused structures nih.govnih.gov. The choice of palladium catalyst, such as palladium(II) acetate, and the presence of an oxidant are critical for the success of these reactions nih.gov. Another strategy involves the palladium-catalyzed tandem cyclization and silylation of 1,6-enynes with disilanes, which yields silyl benzofuran derivatives under mild conditions rsc.org. These catalytic cycles often involve C-H activation, a highly sought-after transformation in modern organic synthesis.

| Catalytic Method | Catalyst System | Substrate Type | Transformation |

| Oxidative Cyclization | Palladium(II) acetate, Silver carbonate (oxidant) | O-aryl cyclic vinylogous esters | Intramolecular C-H arylation to form benzofuran-fused systems nih.govnih.gov. |

| Tandem Cyclization/Silylation | Palladium catalyst | 1,6-enynes, Disilanes | Forms silyl benzofurans with excellent functional group tolerance rsc.org. |

| Intermolecular Tandem Cyclization | Palladium catalyst | Not specified | Highly regioselective synthesis of spiro[isobenzofuran-1,3′-isochroman] scaffolds researchgate.net. |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods . This technology is considered a green chemistry approach due to its energy efficiency .

The synthesis of benzofuran-3(2H)-ones has been successfully achieved under microwave conditions, providing a rapid and facile route to these important structures nih.gov. Yields ranging from 43% to 58% have been reported for this method nih.gov. Microwave irradiation has been broadly applied to the synthesis of various nitrogen-containing heterocycles, where it significantly promotes cyclocondensation and cycloaddition reactions rsc.org. For example, clay-catalyzed condensation reactions to form acyl-aurones can be performed without a solvent under microwave irradiation, highlighting the green credentials of this technique mdpi.com. The synthesis of 5-hydroxymethylfurfural (B1680220) (HMF) from bamboo hydrolysate has also been optimized using microwave heating, which is faster and more energy-saving than conventional methods tees.ac.uk.

| Application | Reaction Conditions | Key Benefit | Reported Yield |

| Synthesis of Benzofuran-3(2H)-ones | Microwave irradiation | Short and facile synthesis | 43% - 58% nih.gov |

| Condensation for Acyl-Aurones | Clay catalyst, Solvent-free, Microwave | Avoids solvents, rapid reaction | Good yields mdpi.com |

| HMF Synthesis from Biomass | Low Transition Temperature Mixture (LTTM), Microwave | Faster, energy-saving, uses renewable feedstock | ~11% tees.ac.uk |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxymethyl Isobenzofuran 1 3h One

The synthesis of 5-(hydroxymethyl)isobenzofuran-1(3H)-one and its derivatives is a field of growing interest due to the prevalence of the phthalide (B148349) core in numerous biologically active natural products and pharmaceuticals. nih.govrsc.org This section delves into various synthetic strategies, with a focus on environmentally friendly approaches, the creation of chiral centers, and the generation of structural analogs.

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions on the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) at the C-5 position is a primary alcohol and, as such, can undergo a variety of well-established chemical transformations. These interconversions are key to creating a library of derivatives with varied functional groups.

Oxidation: The hydroxymethyl group can be selectively oxidized to form either the corresponding aldehyde (5-formylisobenzofuran-1(3H)-one) or the carboxylic acid (1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid). The choice of oxidant and reaction conditions determines the final product. Biocatalytic methods, using whole-cell biocatalysts or isolated enzymes like aryl-alcohol oxidase, have been shown to be effective for the selective oxidation of similar structures like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govrsc.org For instance, certain biocatalysts can convert HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) with high selectivity, demonstrating the feasibility of oxidizing an aldehyde in the presence of a hydroxymethyl group, or vice-versa. rsc.orgrsc.org Chemical methods using catalysts based on copper, molybdenum, or gold have also been employed for similar oxidations under mild conditions. researchgate.netnih.govmdpi.com

Esterification: Ester derivatives can be readily synthesized by reacting the hydroxymethyl group with carboxylic acids, acid anhydrides, or acid chlorides. nih.govgoogle.comepo.org These reactions are often catalyzed by acids or proceed via coupling agents. This derivatization is useful for modifying the lipophilicity and steric profile of the molecule. For example, in situ esterification of HMF has been used as a strategy to protect the newly formed molecule and prevent degradation or side-reactions. researchgate.net

Etherification: The formation of ethers provides another route to modify the compound's properties. Etherification can be accomplished by reacting the hydroxymethyl group with alkyl halides under basic conditions or through acid-catalyzed reactions with alcohols. This modification is common in the derivatization of HMF to produce potential biofuels like 5-(ethoxymethyl)furfural (EMF). nih.gov

| Reaction Type | Reagents/Catalysts | Potential Product | Significance |

|---|---|---|---|

| Oxidation | Biocatalysts (e.g., AAO), Metal Catalysts (e.g., Au, Cu, Mo-based) | 5-Formylisobenzofuran-1(3H)-one or 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid | Introduces new carbonyl or carboxyl functional groups for further derivatization. |

| Esterification | Carboxylic acids, Acid anhydrides, Acid chlorides | 5-(Acyloxymethyl)isobenzofuran-1(3H)-one | Modifies lipophilicity and can act as a prodrug strategy. |

| Etherification | Alkyl halides, Alcohols (with acid catalyst) | 5-(Alkoxymethyl)isobenzofuran-1(3H)-one | Alters polarity and steric bulk. |

Regioselective and Chemoselective Modifications of the Isobenzofuranone Skeleton

Modifying the core isobenzofuranone (phthalide) ring system while preserving the hydroxymethyl group requires careful selection of reagents and conditions.

Chemoselective C-3 Functionalization: The C-3 position of the isobenzofuranone ring is particularly reactive. One common method for introducing substituents at this position is the condensation of the parent compound, o-phthalaldehydic acid, with various nucleophiles. imjst.org For instance, DBU-catalyzed condensation with 1,3-dicarbonyl compounds is a general method for synthesizing 3-substituted phthalides. researchgate.net This approach allows for the introduction of a wide range of functional groups, which has been used to generate libraries of compounds for biological screening. mdpi.comnih.gov The reaction of o-phthalaldehydic acid with primary amines can also yield 3-substituted N-(3-phthalidyl) amines, demonstrating the chemoselectivity of the reaction for the formyl group over the carboxylic acid. imjst.org

Regioselective Aromatic Substitution: The benzene (B151609) ring of the isobenzofuranone skeleton can undergo electrophilic aromatic substitution. The existing substituents (the ether oxygen of the lactone and the hydroxymethyl group) will direct incoming electrophiles to specific positions, allowing for regioselective functionalization.

Synthesis of Spiro-Isobenzofuran Compounds

Spiro-isobenzofuranones are a class of compounds where the C-3 carbon of the isobenzofuranone ring is also part of a second ring system. These structures are of significant interest due to their rigid three-dimensional shape and presence in various biologically active molecules.

Several synthetic strategies have been developed to construct these complex scaffolds.

From Phthalic Anhydride (B1165640): One approach involves the reaction of phthalic anhydride with substituted phenols. For example, reacting phthalic anhydride with 4-methylphenol in methanesulfonic acid can produce a 2′,7′-Dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one structure. mdpi.com

From 2-Bromobenzhydryl Methyl Ether: A convenient laboratory synthesis for 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone (B142233) and subsequent acid-catalyzed cyclization. nih.gov

From 2-Aminobenzoic Acid: Ultrasonic and solvent-free condensation of 2-aminobenzoic acid with 4-bromoisobenzofuran-1,3-dione under basic conditions can be used to construct spiro[benzo[d] nih.govresearchgate.net-oxazine-2,1′-isobenzofuran]-3′,4(1H)-dione dyes. tandfonline.com

These methods highlight the versatility of the isobenzofuranone precursor in building complex, multi-ring systems.

Derivatization for Enhanced Biological Interaction

Derivatization of the isobenzofuranone scaffold is a key strategy for discovering and optimizing compounds with therapeutic potential. By systematically modifying the structure, researchers can probe interactions with biological targets and improve activity. Isobenzofuranone derivatives have shown a range of biological activities, including antioxidant, antimicrobial, antidepressant, and enzyme inhibitory effects. nih.govnih.govnih.gov

Derivatives as Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. mdpi.com A series of isobenzofuran-1(3H)-ones were evaluated as tyrosinase inhibitors, with studies revealing that substituents on a phenyl ring at the C-3 position are crucial for activity. nih.gov Compounds like 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one showed potent, concentration-dependent inhibition of the enzyme. nih.gov The number and position of hydroxyl groups on the substituent play a significant role in the inhibitory effect, which is a common feature for many phenolic tyrosinase inhibitors. researchgate.net

Derivatives as Central Nervous System (CNS) Agents: The isobenzofuranone moiety is a core component of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram. This has spurred the development of new derivatives as potential antidepressant agents. nih.gov A series of novel isobenzofuran-1(3H)-one derivatives were synthesized and tested for their serotonin reuptake inhibition. nih.gov Spiro[isobenzofuran-1(3H),4'-piperidines] have also been synthesized and evaluated as potential CNS agents, with optimal activity being associated with the unsubstituted 3-phenylspiro moiety where the piperidine (B6355638) nitrogen is basic. nih.gov Modifications, such as introducing large N-substituents on the piperidine ring, significantly reduced activity, highlighting a clear structure-activity relationship. nih.gov

Derivatives with Antiproliferative Activity: C-3 functionalized isobenzofuranones have been synthesized and tested for antiproliferative activity against cancer cell lines. mdpi.com Studies have shown a correlation between the lipophilicity (cLogP values) of the derivatives and their biological activity, with the most active compounds falling within a specific range. mdpi.com The presence of certain functional groups, such as an acetyl group on a C-3 aromatic substituent, appeared to increase the antiproliferative effects. mdpi.com

| Derivative Class | Structural Modification | Biological Target/Activity | Key Finding |

|---|---|---|---|

| 3-Aryl-isobenzofuranones | Introduction of substituted phenyl rings at C-3 | Tyrosinase Inhibition | Hydroxyl groups on the C-3 phenyl substituent are critical for potent inhibition. nih.gov |

| Spiro-isobenzofuran-piperidines | Formation of a spiro-piperidine ring at C-3 | Antidepressant (CNS) | The size of substituents on the piperidine nitrogen significantly affects activity. nih.gov |

| Novel Isobenzofuranones | Various substitutions | Antidepressant (Serotonin Reuptake) | Specific derivatives showed potent serotonin reuptake inhibition in vitro. nih.gov |

| C-3 Functionalized Phthalides | Introduction of alicyclic and aromatic groups at C-3 | Antiproliferative | Lipophilicity and specific functional groups correlate with cytotoxic activity against cancer cell lines. mdpi.com |

Biological and Pharmacological Mechanisms of Action

Antimicrobial Activity and Mechanistic Insights

While many isobenzofuranone derivatives have been investigated for their antimicrobial properties, specific mechanistic studies on 5-(Hydroxymethyl)isobenzofuran-1(3H)-one are not detailed in the reviewed literature. imjst.orgnih.govrsc.org

Antibacterial Mechanisms (e.g., Anti-MRSA)

A thorough search did not yield specific studies on the anti-MRSA or general antibacterial mechanisms of this compound. Research on other, different isobenzofuranone derivatives has shown activity against bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net For instance, some derivatives isolated from fungi have demonstrated antibacterial properties, but these findings are not directly applicable to this compound without specific investigation. nih.govresearchgate.net

Antifungal Mechanisms

Specific mechanistic insights into the antifungal activity of this compound are not available in the reviewed scientific reports. The isobenzofuranone chemical scaffold is present in some natural products exhibiting antifungal effects, but the mechanisms of action are structure-dependent and cannot be extrapolated to this specific compound. imjst.orgnih.gov

Antineoplastic and Cytotoxic Mechanisms

The cytotoxic potential of the isobenzofuranone class of compounds has been noted in several studies. nih.govnih.gov However, research focusing explicitly on the antineoplastic and cytotoxic mechanisms of this compound is scarce.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

There is no specific information available from the literature search detailing the ability of this compound to modulate cellular pathways through apoptosis induction or cell cycle arrest. Studies on other isobenzofuranone derivatives have reported the induction of apoptosis in various cancer cell lines, a mechanism often involving DNA damage or other cellular stresses. nih.govcsic.esresearchgate.net However, these findings are specific to the compounds tested in those studies.

Molecular Target Identification (e.g., Tubulin Interaction)

No studies were identified that investigate the molecular targets of this compound, including potential interactions with tubulin. While some benzofuran (B130515) derivatives (a related but different class) are known to exert anticancer effects via mechanisms like tubulin polymerization inhibition, this action has not been documented for this compound. nih.gov

Selective Cytotoxicity Profiles in Cell Lines

Specific data on the selective cytotoxicity profile of this compound against various cell lines is not available in the reviewed literature. Cytotoxicity screenings have been performed on other isobenzofuranone derivatives, revealing varied efficacy and selectivity against cell lines such as HL-60 (leukemia), SF295 (glioblastoma), MDA-MB-435 (melanoma), U937 (lymphoma), and K562 (myeloid leukemia). nih.govnih.gov Without direct experimental data, the cytotoxicity profile of this compound remains uncharacterized.

Antioxidant Mechanisms and Radical Scavenging Potential

The isobenzofuran-1(3H)-one scaffold is a core component of various natural and synthetic molecules that exhibit promising antioxidant properties. The mechanism of action for many antioxidants involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing oxidative damage to cells. The capacity of these compounds to scavenge free radicals is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. nih.gov

In a study focused on a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, several derivatives demonstrated significant antioxidant activity. nih.gov The structure-activity relationship (SAR) analysis from this research indicated that the substitution pattern on the isobenzofuranone core plays a crucial role in its radical scavenging potential. For instance, certain substitutions resulted in compounds with antioxidant potency several times higher than that of ascorbic acid, a well-known antioxidant standard. nih.gov While data on this compound itself is limited, the demonstrated antioxidant capacity of its analogues highlights the potential of this chemical class.

The table below summarizes the antioxidant activity of representative isobenzofuran-1(3H)-one derivatives from research studies.

| Compound ID | Antioxidant Activity (IC₅₀ in µg/mL) | Reference Standard (Ascorbic Acid IC₅₀ in µg/mL) |

| 28f | 0.41 | 4.57 |

| 28k | 0.55 | 4.57 |

| 28q | 1.35 | 4.57 |

| 28g | 2.24 | 4.57 |

| 28l | 3.83 | 4.57 |

| Data sourced from a study on (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives. nih.gov |

Enzyme Inhibition Studies

Tyrosinase Inhibition and Binding Interactions

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in a wide range of organisms. nih.gov Its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. A study evaluating a series of isobenzofuran-1(3H)-ones identified several compounds as potent tyrosinase inhibitors. nih.gov

The most effective compounds in the series were found to inhibit tyrosinase activity in a concentration-dependent manner. nih.gov Through molecular docking and ligand-enzyme NMR studies, researchers determined that these inhibitors interact with the copper atoms located in the active site of the tyrosinase enzyme. This mechanism of action is comparable to that of kojic acid, a widely recognized tyrosinase inhibitor. The research identified phthalaldehydic acid, 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one, and 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate as particularly potent inhibitors within the studied series. nih.gov These findings underscore the potential of the isobenzofuran-1(3H)-one skeleton as a template for designing novel tyrosinase inhibitors. nih.gov

Other Enzyme Targets

Beyond tyrosinase, compounds featuring the isobenzofuran-1(3H)-one structure have been investigated as inhibitors of other enzymes. Certain derivatives, such as butylidenephthalide, have been shown to inhibit platelet aggregation by targeting the cyclooxygenase-1 (COX-1) enzyme, which in turn reduces the formation of thromboxane (B8750289) A2. nih.gov

More recently, research has focused on the potential for this class of compounds to inhibit monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. A 2024 study synthesized a series of 3,6-disubstituted isobenzofuran-1(3H)-ones and tested their activity against MAO-A and MAO-B. The findings revealed that some of these derivatives were potent and selective inhibitors of MAO-B, suggesting their potential application in neurodegenerative disorders.

Neuropharmacological Mechanisms

The structural similarity of the isobenzofuranone core to certain neuroactive molecules has prompted investigations into its neuropharmacological potential.

Antidepressant Effects in Preclinical Models

Building on their potential as enzyme inhibitors, novel isobenzofuran-1(3H)-one derivatives have been specifically designed and synthesized as potential antidepressants. A 2024 study evaluated a lead compound from this class in a chronic restraint stress (CRS)-induced mouse model of depression. nih.gov The results were significant, showing that the compound improved depression-like behaviors in the animals. nih.gov Furthermore, the treatment was found to promote the recovery of hippocampal neurons damaged by stress and to increase the expression of proteins associated with synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and its receptor TrkB. nih.gov These findings provide preclinical evidence for the antidepressant efficacy of this chemical class. nih.gov

Neurotransmitter Modulation (e.g., Serotonin (B10506) Reuptake Inhibition)

The primary mechanism explored for the antidepressant effects of these compounds is the modulation of neurotransmitter systems. A serotonin reuptake inhibitor (SRI) works by blocking the serotonin transporter (SERT), leading to higher concentrations of serotonin in the synapse. nih.govyoutube.com

In an in vitro study, a series of newly synthesized isobenzofuran-1(3H)-one derivatives were tested for their ability to inhibit serotonin reuptake. nih.gov A majority of the tested compounds showed activity, with several demonstrating superior inhibitory effects. nih.gov The lead compound from this series not only inhibited serotonin reuptake but also significantly increased the levels of serotonin (5-HT) in the cortex of CRS-induced mice. nih.gov This direct evidence of serotonin reuptake inhibition provides a clear mechanistic pathway for the observed antidepressant-like effects in preclinical models. nih.gov

Effects on Hippocampal Neuron Damage and Synaptic Protein Expression

Research has highlighted the neuroprotective potential of isobenzofuran-1(3H)-one derivatives against neuronal injury, particularly within the hippocampus. A study investigating the effects of an isobenzofuran-1(3H)-one derivative, referred to as compound 1, demonstrated significant protective action against neuronal damage induced by the herbicide Diquat (DQT) in rats. nih.gov The brain, with its high oxygen consumption and limited regenerative capacity, is highly susceptible to oxidative damage, a key factor in neurodegenerative conditions. nih.gov

The administration of compound 1 was found to mitigate oxidative stress markers; it reduced levels of lipid peroxidation and carbonylated proteins in the brain tissue of DQT-treated rats. nih.gov Furthermore, the compound offered protection against neuronal injury in the CA1 and dentate gyrus subfields of the hippocampus. nih.gov In vitro experiments on primary cultures of hippocampal neurons also showed that the isobenzofuranone derivative could decrease intracellular reactive oxygen species (ROS) and lipid peroxidation caused by DQT exposure. nih.gov This suggests that the neuroprotective qualities of this isobenzofuranone derivative are linked to its ability to reduce oxidative damage. nih.gov Other research has also noted that isobenzofuran-1(3H)-ones, also known as phthalides, have been evaluated for their antioxidant activity in primary cultures of hippocampal neurons due to the role of oxidative stress in neuronal death. researchgate.net

Table 1: Neuroprotective Effects of an Isobenzofuran-1(3H)-one Derivative (Compound 1) nih.gov

| Assay | Model | Effect of Diquat (DQT) Exposure | Effect of Compound 1 Treatment |

| Oxidative Stress | In vivo (Rat Brain) | Increased lipid peroxidation & protein carbonylation | Decreased lipid peroxidation & protein carbonylation |

| Intracellular ROS | In vitro (Hippocampal Neurons) | Increased ROS levels | Reduced ROS levels |

| Neuronal Injury | In vivo (Rat Hippocampus) | Neuronal damage in CA1 and dentate gyrus | Protected against neuronal damage |

Anti-inflammatory Mechanisms (e.g., Nitric Oxide Production Inhibition)

A review of the available scientific literature did not yield specific information regarding the anti-inflammatory mechanisms or the inhibition of nitric oxide (NO) production by this compound. While various natural and synthetic compounds have been studied for their ability to inhibit NO synthase (iNOS) and subsequent NO production in inflammatory models, research specifically detailing this activity for the isobenzofuranone core structure is not presently available. nih.govnih.govjapsonline.com

Antiviral Mechanisms (e.g., SARS-COV-2 3CL Hydrolase Binding)

An examination of scientific literature, including numerous in silico screening studies aimed at identifying inhibitors for the SARS-CoV-2 main protease (Mpro), also known as 3C-like (3CL) hydrolase, did not find any research on the binding or inhibitory activity of this compound. nih.govnih.govresearchgate.netfarmaceut.org These computational studies have screened large libraries of natural and synthetic compounds, but the isobenzofuranone was not among the molecules identified or tested. researchgate.netfarmaceut.org

Other Noteworthy Biological Interactions (e.g., Antileishmanial, Antiplatelet)

The isobenzofuran-1(3H)-one scaffold is present in a variety of compounds that have demonstrated significant biological activities, including antileishmanial and antiplatelet effects. nih.gov

Leishmaniasis is a parasitic disease where the toxicity of existing drugs and emerging resistance necessitate the search for new therapeutic agents. nih.gov Isobenzofuranone derivatives have emerged as a promising class of compounds in this context. nih.govnih.gov

One study demonstrated that the chemically synthesized derivative 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one exhibits potent antileishmanial properties against both antimony-sensitive and resistant strains of the parasite. nih.gov The mechanism of action involves the inhibition of type II DNA topoisomerase (LdTOPII) in the Leishmania parasite. By interfering with the topoisomerase II–DNA binary complex formation, the compound disrupts essential metabolic processes, leading to apoptosis-like cell death of the parasite. nih.gov Furthermore, these derivatives were shown to modulate the host's immune response, inducing Th1 cytokines and reducing the parasite burden in the liver and spleen of infected mice. nih.gov The efficacy of C-3 substituted isobenzofuran-1(3H)-ones against Leishmania (Leishmania) infantum chagasi has also been evaluated, with activity being dependent on the specific substituent at the C-3 position. nih.gov

Table 2: Antileishmanial Activity of an Isobenzofuranone Derivative nih.gov

| Compound | Target Organism | Mechanism of Action | Observed Effects |

| 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | Leishmania donovani | Inhibition of type II DNA topoisomerase (LdTOPII) | Apoptosis-like cell death in parasites; Reduced parasite burden in vivo |

Several isobenzofuran-1(3H)-one derivatives have been identified as having antiplatelet activity. nih.govnih.govnih.gov A study focused on 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) investigated its inhibitory effect on rat platelet aggregation induced by arachidonic acid. The compound demonstrated potent antiplatelet activity both in vitro, with a 50% inhibitory concentration (IC₅₀) of 84 μM, and ex vivo. nih.gov

The mechanism of this antiplatelet action was found to be related to the inhibition of thromboxane B₂ formation and calcium mobilization. Additionally, Br-NBP treatment increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and nitric oxide (NO) synthesis, indicating its action involves both the arachidonic acid cascade and the cGMP-NO signaling pathway. nih.gov Another study synthesized a series of 3-substituted-1(3H)-isobenzofuranones and confirmed their antiplatelet activity through in vitro experiments, noting that activity levels varied based on the specific substitutions. nih.gov

Table 3: Antiplatelet Activity of an Isobenzofuranone Derivative nih.gov

| Compound | Model | IC₅₀ | Mechanism of Action |

| 3-butyl-6-bromo-1(3H)-isobenzofuranone | In vitro (Rat Platelets, AA-induced) | 84 μM | Inhibition of thromboxane B₂ formation; Increased cGMP and NO synthesis |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 5-(Hydroxymethyl)isobenzofuran-1(3H)-one.

1D and 2D NMR Techniques for Comprehensive Structural Elucidation

The unequivocal identification of synthesized isobenzofuran-1(3H)-ones is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov Techniques such as 1H NMR, 13C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are synergistically used for complete and unambiguous assignment of all proton and carbon signals in the molecule. nih.govnih.gov

For instance, in the structural analysis of related isobenzofuranone derivatives, HMBC is crucial for identifying long-range correlations (typically 2J and 3J) between protons and carbons, which helps in assembling the molecular framework. nih.gov The chemical shifts observed in 1H and 13C NMR spectra provide detailed information about the chemical environment of each nucleus. mdpi.com For example, the methylene (B1212753) protons of the hydroxymethyl group and the protons of the lactone ring in this compound would exhibit characteristic chemical shifts and coupling patterns.

2D NMR techniques are particularly powerful in resolving complex structures. nih.gov

COSY experiments establish proton-proton (1H-1H) coupling networks, identifying adjacent protons.

HSQC correlates directly bonded proton and carbon atoms (1H-13C).

HMBC reveals long-range correlations between protons and carbons over two to three bonds, which is instrumental in connecting different fragments of the molecule. nih.gov

This comprehensive NMR analysis allows for the complete structural determination of isobenzofuranone derivatives. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of newly synthesized compounds.

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Mass Spectrometry, often coupled with Electrospray Ionization (HR-ESI-MS), is utilized to confirm the molecular formula of synthesized isobenzofuran-1(3H)-ones. nih.gov This technique provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the molecule. lookchem.com For example, the measured mass of a synthesized compound can be compared to the calculated mass for the expected molecular formula, with a very low margin of error, thus confirming its identity. lookchem.com

MS for Confirmation of Synthesized Compounds

Standard mass spectrometry is routinely used to confirm the successful synthesis of isobenzofuran-1(3H)-one derivatives. nih.govimjst.org The mass spectrum will show a molecular ion peak (or a related ion, such as [M+H]+ or [M+Na]+) corresponding to the molecular weight of the target compound. lookchem.com Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the presence of a fragment at m/z = 133 is considered characteristic of the phthalidyl cation in certain 3-substituted isobenzofuran-1(3H)-ones. imjst.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.govnih.gov In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The hydroxyl (-OH) group, typically a broad band around 3400-3200 cm-1.

The carbonyl (C=O) group of the lactone ring, a strong absorption band around 1770-1750 cm-1. lookchem.com

C-O stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in isobenzofuranones. nih.govmu-varna.bg The UV-Vis spectrum will show absorption maxima (λmax) at specific wavelengths, which are characteristic of the molecule's electronic structure. mu-varna.bg

Interactive Data Table: Spectroscopic Data for a Representative Isobenzofuran-1(3H)-one Derivative

| Analytical Technique | Observed Data | Interpretation |

| 1H NMR | δ 7.85 (d), 7.65 (dd), 7.49 (dd), 7.39 (d) | Aromatic protons |

| δ 1.65 (s) | Methyl protons | |

| 13C NMR | δ 169.8, 155.0, 125.3 | Quaternary carbons |

| δ 134.1, 128.9, 125.7, 120.6 | Aromatic CH carbons | |

| δ 85.4 | Quaternary carbon (C-3) | |

| δ 27.3 | Methyl carbons | |

| IR (cm-1) | 1750 | C=O stretching (lactone) |

| HR-MS (ESI+) | m/z [M+Na]+ found 185.0572 | Confirms molecular formula C10H10O2 |

| Data derived from the characterization of 3,3-Dimethyl-2-benzofuran-1(3H)-one. lookchem.com |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, ECD)

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. nih.gov Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful tools for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is highly sensitive to its three-dimensional arrangement.

In the study of isobenzofuranones and related lactones, ECD has proven to be a reliable method for assigning the absolute stereochemistry. nih.govresearchgate.net The process typically involves comparing the experimentally measured ECD spectrum of the compound with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netnih.gov

For a chiral center in this compound, researchers would first obtain the experimental ECD spectrum. Concurrently, they would perform computational modeling to generate theoretical ECD spectra for both possible enantiomers (R and S). By comparing the experimental spectrum with the calculated ones, the absolute configuration can be unambiguously assigned based on the best match. researchgate.netbeilstein-journals.org For instance, a study on a similar furan (B31954) derivative showed a strong negative Cotton effect around 218 nm in its experimental ECD spectrum, which corresponded well with the mirror image of the calculated spectrum for the (2S, 3S) configuration, thus establishing the absolute configuration as (2R, 3R). researchgate.net This approach provides a high degree of confidence in the stereochemical assignment, which is crucial for understanding the biological activity and stereospecific interactions of the molecule.

Table 1: Illustrative ECD Data Comparison for a Chiral Center

| Parameter | Experimental Spectrum | Calculated Spectrum (R-enantiomer) | Calculated Spectrum (S-enantiomer) |

| Cotton Effect (λ, nm) | Negative at ~220 nm | Positive at ~220 nm | Negative at ~220 nm |

| Conclusion | The absolute configuration is assigned as S. |

Note: This table is illustrative and demonstrates the principle of ECD analysis. Actual spectral data for this compound would be required for a definitive assignment.

X-ray Crystallography for Solid-State Structure and Stereochemistry

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a detailed structural model. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

In the context of substituted phthalides, X-ray crystallography has been used to elucidate the planarity of the isobenzofuranone ring system and the orientation of substituent groups. nih.gov For example, in a related structure, the dihedral angle between the fused five- and six-membered rings of the phthalide (B148349) system was found to be nearly planar. nih.gov Such data is critical for understanding the molecule's shape and how it might interact with biological targets. The Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) are key repositories for such structural data. nih.govugr.esugr.es

Table 2: Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y'°, γ = 90° |

| Volume | V ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | ρ g/cm³ |

Note: This table presents hypothetical crystallographic data to illustrate the type of information obtained from an X-ray diffraction experiment.

Hyphenated Techniques for Complex Mixture Analysis (e.g., HPLC-SPE-NMR, HPLC-MS for Metabolite Profiling)

In many research contexts, such as natural product discovery or metabolomics, this compound may be present as a component of a complex mixture. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such samples.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. When coupled with Mass Spectrometry (MS), as in HPLC-MS, it allows for the separation of individual components in a mixture followed by their detection and identification based on their mass-to-charge ratio. This is a cornerstone of modern metabolite profiling. nih.govnih.gov For instance, an HPLC method using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water could be developed to separate this compound from other compounds. sielc.comsielc.com The subsequent MS analysis would provide its molecular weight and fragmentation pattern, confirming its identity.

Another powerful hyphenated technique is HPLC-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR). This method allows for the online separation of a compound by HPLC, its trapping and concentration on an SPE cartridge, and subsequent structural elucidation by NMR spectroscopy. This is particularly useful for obtaining detailed structural information of components in a mixture without the need for traditional isolation. A study on a similar compound, 5-hydroxymethyl-2(5H)-furanone, utilized ¹H NMR for its quantification in a plant extract, demonstrating the utility of NMR in analyzing furanone derivatives within complex matrices. nih.gov

The integration of these hyphenated techniques enables comprehensive metabolite profiling, allowing researchers to identify and quantify compounds like this compound even at low concentrations within intricate biological extracts. nih.gov

Table 3: Analytical Methods for the Analysis of this compound in Complex Mixtures

| Technique | Separation Principle | Detection Principle | Information Obtained |

| HPLC-MS | Differential partitioning between a stationary and mobile phase. | Ionization and mass-to-charge ratio analysis. | Retention time, molecular weight, and fragmentation pattern. |

| HPLC-SPE-NMR | HPLC separation followed by solid-phase trapping. | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, including connectivity and stereochemistry. |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Electron ionization and mass analysis. | Retention time and mass spectrum for volatile derivatives. |

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to model the interaction between a ligand and a protein at the atomic level, helping to characterize the behavior of ligands in the binding site of target proteins and to elucidate fundamental biochemical processes. researchgate.net

While specific molecular docking studies focusing exclusively on 5-(Hydroxymethyl)isobenzofuran-1(3H)-one are not extensively detailed in the available literature, research on closely related isobenzofuran-1(3H)-one derivatives provides significant insights into their potential as enzyme inhibitors. For instance, a series of isobenzofuran-1(3H)-ones has been evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netnih.gov Docking investigations revealed that these compounds interact with the copper atoms present in the active site of tyrosinase, a behavior similar to the well-known inhibitor, kojic acid. nih.gov

In a study on (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues as antioxidant and antiplatelet agents, molecular docking was used to validate the biological results of the most active compounds. nih.gov Similarly, docking studies on other benzofuranone derivatives have been used to predict binding orientations with target proteins for applications such as anticancer activity. researchgate.net These studies collectively suggest that the isobenzofuranone scaffold is a promising framework for designing enzyme inhibitors, with docking simulations serving as a key tool for predicting binding affinity and mechanism.

| Compound Class | Target Enzyme | Key Interaction Findings | Reference |

| Isobenzofuran-1(3H)-ones | Tyrosinase | Interaction with copper atoms in the active site. | researchgate.netnih.gov |

| (Z)-3-benzylideneisobenzofuran-1(3H)-ones | Cyclooxygenase-1 (COX-1) | Validation of antioxidant and antiplatelet activity. | nih.gov |

| Benzofuranone Derivatives | Anticancer Targets | Prediction of binding orientation on protein surfaces. | researchgate.net |

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. youtube.com This method allows for the study of the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. rsc.org MD simulations complement docking studies by providing a dynamic view of the binding process, accounting for the flexibility of both the ligand and the protein. researchgate.net

For isobenzofuranone-related structures, MD simulations have been employed to assess the stability of ligand-protein complexes. For example, in a study of enastron analogues, a 100-nanosecond MD simulation was performed on a complex with the Eg5 enzyme, demonstrating substantial stability after an initial period. rsc.org This type of analysis is crucial for confirming that a docked pose is stable over time and for understanding the nuanced interactions that contribute to binding affinity. The primary goal of a molecular simulation is to generate representative conformations of the molecular system to extract properties. youtube.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a versatile tool for predicting a wide range of molecular properties.

DFT calculations are instrumental in understanding the electronic properties and reactivity of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the molecule's energy gap, which relates to its stability and reactivity. researchgate.net

Studies on various isobenzofuranone and benzofuranone derivatives have utilized DFT to explore their electronic characteristics. For instance, investigations into 3-[(4-substituted) phenylamino]isobenzofuran-1(3H)-ones used DFT to study the mechanism of electronic excitations and changes in electron density distribution. researchgate.net In another study on 2-phenylbenzofuran (B156813) derivatives, DFT was used to calculate descriptors and nonlinear optical (NLO) properties, finding a good correlation between theoretical and experimental results. physchemres.org Frontier Molecular Orbital (FMO) analysis, a component of DFT, has been used to understand the cycloaddition reactions of dienylisobenzofurans. pku.edu.cn These studies show that DFT is a reliable method for predicting the electronic behavior and reactivity of this class of compounds.

| DFT Application | Investigated Property | Compound Class | Reference |

| HOMO/LUMO Analysis | Electronic Excitations, Electron Density | 3-[(4-substituted) phenylamino]isobenzofuran-1(3H)-ones | researchgate.net |

| Reactivity Descriptors | NLO Properties, QSAR | 2-Phenylbenzofuran Derivatives | physchemres.org |

| FMO Analysis | Cycloaddition Reaction Mechanisms | Dienylisobenzofurans | pku.edu.cn |

| Structural Optimization | Vibrational Analysis, Electronic Properties | 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one | researchgate.net |

DFT and its time-dependent extension (TD-DFT) are highly effective for predicting and validating spectroscopic data. Theoretical calculations of vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

For several benzofuranone and isobenzofuranone derivatives, DFT calculations have shown a high correlation with experimental spectra. semanticscholar.org In a study of a novel benzofuran (B130515) derivative, theoretical electronic absorption spectra obtained using TD-DFT showed good agreement with observed spectra in different solvents. semanticscholar.org Similarly, for 3-[(4-substituted) phenylamino]isobenzofuran-1(3H)-ones, electronic excitations were calculated by the TD-DFT method to understand the influence of solvents and substituents on the UV-Vis absorption maxima. researchgate.net The calculated vibrational wavenumbers for 1,3-Bis(hydroxymethyl)benzimidazolin-2-one, a related heterocyclic compound, also matched well with experimental FT-IR and FT-Raman spectra. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in ligand-based drug design to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com When the three-dimensional structure of a biological target is unknown, ligand-based methods, which rely on the knowledge of molecules that bind to the target, are particularly valuable. nih.govnih.gov

QSAR models and pharmacophore modeling are essential tools in this process. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. nih.gov These models can then be used to screen large chemical libraries for new potential drug candidates. mdpi.com

While specific QSAR models for this compound are not prominently featured in the reviewed literature, the principles of ligand-based design are broadly applicable. For example, 3D-QSAR models have been developed for various classes of enzyme inhibitors to understand the structural features crucial for their activity and to design novel, more potent molecules. nih.gov The isobenzofuranone scaffold, found in many biologically active natural and synthetic products, represents a "privileged structure" and is an excellent candidate for QSAR studies and further development using ligand-based drug design strategies. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The pharmacophore represents the essential three-dimensional arrangement of atoms or functional groups necessary for a molecule to exert a specific biological effect. For isobenzofuran-1(3H)-one derivatives, these requirements vary depending on the therapeutic target.

Antidepressant and MAO Inhibition: For activity as monoamine oxidase B (MAO-B) inhibitors, a key structural feature has been identified. The inclusion of an (R)-3-hydroxypyrrolidine moiety at the 6-position of the isobenzofuranone ring is considered a critical pharmacophoric requirement for this class of MAO-B inhibitors. nih.gov A series of novel isobenzofuran-1(3H)-one derivatives designed as antidepressants showed that most were active in inhibiting serotonin (B10506) reuptake in vitro. nih.gov

Antiplatelet Activity: The antiplatelet effects of these compounds are often linked to the inhibition of the cyclooxygenase-1 (COX-1) enzyme. nih.gov Studies have revealed that the (Z)-3-substituted-isobenzofuran-1(3H)-one scaffold is a key pharmacophore for eliciting antiplatelet activity through this mechanism. nih.gov

Anticancer Activity: In the context of anticancer properties, substitutions at specific positions are crucial. SAR studies of benzofuran (B130515) derivatives have found that substitutions with an ester or a heterocyclic ring at the C-2 position were vital for cytotoxic activity. mdpi.com Furthermore, the presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative effects. mdpi.com

Tyrosinase Inhibition: For the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, the crucial feature is the molecule's ability to interact with the copper atoms located in the enzyme's active site. nih.govresearchgate.net This interaction is a key pharmacophoric requirement, and effective inhibitors are designed to chelate these copper ions, a mechanism similar to that of the well-known tyrosinase inhibitor, kojic acid. nih.govresearchgate.net

Impact of Substituent Effects on Biological Efficacy

Modifying the substituents on the core isobenzofuran-1(3H)-one structure has a profound impact on biological efficacy, allowing for the fine-tuning of activity and selectivity.

For MAO-B Inhibition: The potency of 3,6-disubstituted isobenzofuran-1(3H)-ones is highly dependent on the nature of the substituent at the 3-position. Derivatives featuring a 4'-fluorobenzyl ring or a 3',4'-difluorobenzyl ring at this position have been identified as particularly potent MAO-B inhibitors. nih.gov

| Compound | 3-Position Substituent | MAO-B Inhibition IC₅₀ (µM) |

| 6c | 4'-Fluorobenzyl | 0.35 nih.gov |

| 6m | 3',4'-Difluorobenzyl | 0.32 nih.gov |

| Data sourced from a study on novel inhibitors of monoamine oxidases. |

For Antiproliferative Activity: The type and position of substituents are critical determinants of anticancer efficacy. In one study, C-3 functionalized isobenzofuran-1(3H)-ones were evaluated against cancer cell lines, with compounds 16 and 18 demonstrating strong inhibitory activity against K562 myeloid leukemia cells. researchgate.net For other benzofuran derivatives, the position of a halogen atom can be a critical factor for biological activity. mdpi.com The addition of phenol (B47542) and chlorine groups can enhance binding interactions, while a nitro group has been found to significantly boost activity. mdpi.com

| Compound | Cell Line | Antiproliferative Activity IC₅₀ (µM) |

| 16 | K562 | 2.79 researchgate.net |

| 18 | K562 | 1.71 researchgate.net |

| Data from in vitro bioassays against lymphoma (U937) and myeloid leukemia (K562) cancer cell lines. |

For Antioxidant and Antiplatelet Activity: A study of (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues identified several potent compounds. Two derivatives, 28f and 28k , exhibited antioxidant activity that was 10-fold and 8-fold greater than the standard, ascorbic acid, respectively. nih.gov Furthermore, a broader range of analogues showed highly potent inhibition of arachidonic acid-induced platelet aggregation, with activity up to 6-folds stronger than aspirin. nih.gov

For Antidepressant Activity: In a series of derivatives developed as potential antidepressants, compounds 9d , 10a , and 10c were highlighted for their superior inhibitory effects on serotonin reuptake. nih.gov Compound 10a , in particular, was found to significantly improve depression-like behavior in a mouse model by increasing serotonin levels in the cortex. nih.gov

Rational Design Principles for Novel Isobenzofuran-1(3H)-one Derivatives

The insights gained from SAR studies provide a foundation for the rational design of new, improved isobenzofuran-1(3H)-one derivatives. The goal is to create compounds with enhanced potency, selectivity, and better pharmacological profiles.

Template-Based Design: Successful compounds serve as templates for future design. For instance, compound 6m , a potent MAO-B inhibitor, is considered a promising template structure for developing new agents for neurodegenerative diseases. nih.gov The core principle involves using the (R)-3-hydroxypyrrolidine moiety at the 6-position and exploring further substitutions on the 3-position benzyl (B1604629) ring. nih.gov

Mechanism-Based Design: For targets with a known mechanism, such as tyrosinase, design efforts can be highly focused. The key principle is to design molecules with functional groups capable of effectively chelating the copper ions in the enzyme's active site, thereby blocking its function. nih.govresearchgate.net

Scaffold Hopping and Substitution Exploration: A primary strategy involves exploring various substitutions on the isobenzofuran-1(3H)-one scaffold. For example, the (Z)-3-benzylidineisobenzofuran-1(3H)-one framework has proven to be a fruitful starting point for discovering potent antioxidant and antiplatelet agents. nih.gov Rational design would involve synthesizing new analogues with diverse electronic and steric properties at the benzylidene moiety to optimize activity.

Addressing Pharmacokinetic Challenges: A critical aspect of rational drug design is overcoming issues like poor blood-brain barrier (BBB) permeability and low oral bioavailability, which can limit the therapeutic potential of otherwise active compounds. researchgate.net Future design strategies must incorporate modifications aimed at improving these pharmacokinetic properties.

Computational Approaches: Modern drug design increasingly relies on computational tools. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of newly designed compounds before they are synthesized, saving time and resources. echemcom.com These models help identify the key chemical features required for high-potency inhibitors. echemcom.com Molecular docking simulations can also predict the binding modes of designed ligands within a protein's active site, guiding the design of more potent inhibitors. nih.govnih.gov

By applying these principles, researchers can systematically develop novel isobenzofuran-1(3H)-one derivatives, moving from initial hits to optimized lead compounds with significant therapeutic potential.

Future Research Directions and Emerging Applications

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The isobenzofuran-1(3H)-one core is associated with a wide array of pharmacological properties, including antioxidant, antiplatelet, antifungal, and antiproliferative activities. nih.govnih.govimjst.org This suggests that 5-(Hydroxymethyl)isobenzofuran-1(3H)-one could harbor significant, yet undiscovered, therapeutic potential. Future research should systematically screen this compound against a variety of biological targets to identify novel bioactivities.

Key Research Areas:

Anticancer Activity: Given that some C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated antiproliferative activity against cancer cell lines, it is crucial to evaluate the cytotoxic effects of this compound against a panel of human cancer cells. nih.gov

Neuroprotective Effects: Recent studies have identified certain isobenzofuran-1(3H)-one derivatives as potent and selective inhibitors of the TREK-1 potassium channel, a potential target for neuroprotection in ischemic stroke. nih.gov Investigating the effect of this compound on neuronal excitability and apoptosis could unveil its potential in treating neurodegenerative diseases. nih.gov

Enzyme Inhibition: The isobenzofuranone scaffold has been shown to inhibit enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.govresearchgate.net Screening this compound against a range of enzymes could lead to the discovery of new inhibitors for various therapeutic areas.

Antimicrobial Properties: While some substituted isobenzofuranones have shown antibacterial and antifungal properties, the specific antimicrobial spectrum of this compound is yet to be determined. imjst.org

A summary of established biological activities for the broader isobenzofuran-1(3H)-one class is presented in the table below, indicating promising avenues for the specific compound of interest.

| Biological Activity | Research Findings for Isobenzofuran-1(3H)-one Derivatives |

| Antioxidant | Several derivatives have shown potent antioxidant and radical scavenging properties. nih.gov |

| Antiplatelet | Inhibition of arachidonic acid-induced platelet aggregation has been observed. nih.gov |

| Antiproliferative | C-3 functionalized derivatives exhibit cytotoxicity against various cancer cell lines. nih.gov |

| Antifungal | The natural product isopestacin, an isobenzofuranone, displays antifungal activity. nih.gov |

| Neuroprotection | Derivatives have been identified as selective inhibitors of the TREK-1 channel. nih.gov |

| Tyrosinase Inhibition | Certain analogues act as inhibitors of tyrosinase, a key enzyme in pigmentation. nih.govresearchgate.net |

Development of Advanced Synthetic Methodologies for Complex Analogues

The development of novel synthetic routes to create complex analogues of this compound is paramount for establishing robust structure-activity relationships (SAR). The hydroxylmethyl group at the C-5 position offers a versatile handle for further chemical modifications.

Future Synthetic Strategies:

Functional Group Interconversion: The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines, providing a diverse library of derivatives.